molecular formula C31H42N12O26P4 B12409537 m7GpppUmpG

m7GpppUmpG

Cat. No.: B12409537
M. Wt: 1122.6 g/mol
InChI Key: MEMOMTIQEVMCHS-LFTIVBHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound m7GpppUmpG is a trinucleotide cap analogue, specifically an oligonucleotide. It is a chemical tool used in the synthesis of RNA featuring either cap 0 or cap 1 structures . The compound is significant in the study of RNA biology and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m7GpppUmpG involves the chemical assembly of nucleotides. The process typically includes the coupling of nucleoside monophosphates and diphosphates under specific reaction conditions. The synthesis requires precise control of pH, temperature, and the use of specific catalysts to ensure the correct formation of the trinucleotide structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to produce the compound in bulk. Quality control measures are implemented to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: m7GpppUmpG undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified nucleotides and analogues that can be used for further research and applications .

Scientific Research Applications

m7GpppUmpG has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m7GpppUmpG involves its role as a cap analogue in RNA synthesis. It mimics the natural cap structure of RNA, allowing researchers to study the effects of RNA capping on protein expression and stability. The compound interacts with various molecular targets, including RNA polymerases and cap-binding proteins, to modulate RNA synthesis and function .

Comparison with Similar Compounds

  • m7GpppAmpG
  • m7GpppCmpG
  • m7GpppGmpG

Comparison: m7GpppUmpG is unique in its ability to form cap 0 or cap 1 structures, making it a versatile tool for RNA research. Compared to similar compounds, it offers distinct advantages in terms of stability and efficiency in RNA synthesis .

Properties

Molecular Formula

C31H42N12O26P4

Molecular Weight

1122.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C31H42N12O26P4/c1-40-9-43(23-15(40)25(50)39-30(33)37-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)41-4-3-13(44)35-31(41)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)42-8-34-14-22(42)36-29(32)38-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H10-,32,33,35,36,37,38,39,44,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1

InChI Key

MEMOMTIQEVMCHS-LFTIVBHHSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O

Origin of Product

United States

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